Glicentin (62-69)

Description

Overview of the Proglucagon Peptide Family and its Physiological Significance

The proglucagon gene, primarily expressed in pancreatic alpha cells and intestinal L-cells, encodes a precursor protein that undergoes tissue-specific post-translational processing to yield a variety of bioactive peptides. nih.govfrontiersin.orgbiochemia-medica.com This family of proglucagon-derived peptides (PGDPs) includes glucagon (B607659), glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), oxyntomodulin, and glicentin. creative-diagnostics.com These peptides are critical regulators of diverse physiological processes, including glucose metabolism, insulin (B600854) secretion, appetite, and intestinal health. nih.govcreative-diagnostics.com

In the pancreas, the prohormone convertase 2 (PC2) enzyme cleaves proglucagon to produce glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment. biochemia-medica.comnih.gov In the intestinal L-cells, prohormone convertase 1/3 (PC1/3) processes proglucagon into glicentin, oxyntomodulin, GLP-1, and GLP-2. nih.govbiochemia-medica.comnih.gov Each of these peptides has distinct physiological roles. For instance, glucagon raises blood glucose levels, while GLP-1 enhances insulin secretion and suppresses glucagon release. frontiersin.orgoup.com GLP-2 is known for its intestinotrophic effects, promoting gut growth and nutrient absorption. creative-diagnostics.com

| Proglucagon-Derived Peptide | Primary Site of Production | Key Functions |

| Glucagon | Pancreatic α-cells | Increases blood glucose levels |

| GLP-1 | Intestinal L-cells | Enhances insulin secretion, suppresses glucagon |

| GLP-2 | Intestinal L-cells | Promotes intestinal growth and nutrient absorption |

| Oxyntomodulin | Intestinal L-cells | Regulates gastric acid secretion and energy expenditure |

| Glicentin | Intestinal L-cells | Precursor to other peptides, potential role in intestinal physiology |

| Glicentin-related pancreatic polypeptide (GRPP) | Pancreatic α-cells | Co-secreted with glucagon |

Historical Context of Gut Glucagon-Like Immunoreactivity Research

The journey to understanding glicentin and its fragments began with early observations of "gut glucagon-like immunoreactivity" (gut-GLI). In the 1960s, researchers using radioimmunoassays for glucagon discovered that the intestinal mucosa contained substances that cross-reacted with glucagon antibodies but were distinct from pancreatic glucagon. nih.govfrontiersin.orgsochob.cl This "enteroglucagon" was found to be released from the intestine in response to nutrient intake. frontiersin.org

Initial attempts to purify and characterize these substances were challenging. It was noted that different glucagon antisera yielded different results; some recognized related peptides in both the pancreas and the gut, while others were specific to pancreatic glucagon. frontiersin.org This discrepancy was later explained by the realization that the cross-reactive antisera targeted the N-terminal to central region of glucagon, whereas the specific antisera recognized the C-terminal region, which is extended in the gut-derived forms. frontiersin.org

Identification and Characterization of Glicentin (62-69) as a Specific Proglucagon Fragment

Further research led to the isolation and sequencing of the larger gut-GLI molecule, which was named glicentin. mdpi.com The name was derived from "GLI" for glucagon-like immunoreactivity and "cent" because it was initially thought to contain 100 amino acids. mdpi.com It was later determined that glicentin is a 69-amino acid peptide, corresponding to residues 1-69 of proglucagon. mdpi.comucl.ac.uk

Glicentin itself contains the sequences of GRPP (residues 1-30) and oxyntomodulin (residues 33-69). sochob.cl Oxyntomodulin, in turn, encompasses the entire 29-amino acid sequence of glucagon (residues 33-61) with a C-terminal octapeptide extension. sochob.cltandfonline.com This C-terminal extension of oxyntomodulin, corresponding to residues 62-69 of glicentin, is the specific fragment known as Glicentin (62-69).

The development of specific immunoassays has been crucial in distinguishing between the various proglucagon-derived peptides. tandfonline.com Antibodies targeting the C-terminal octapeptide (62-69) have been instrumental in specifically measuring components with oxyntomodulin-like immunoreactivity. tandfonline.com Studies administering Glicentin (62-69) in canine models have shown effects on insulin and glucagon secretion, suggesting a potential physiological role for this specific fragment. nih.gov

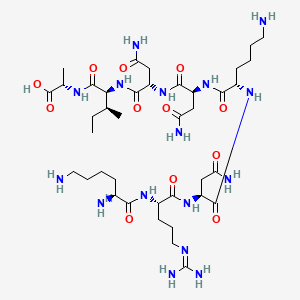

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTKKZYZRXIJAU-IHEWHSJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230905 | |

| Record name | Glicentin (62-69) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81117-26-2 | |

| Record name | Glicentin (62-69) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081117262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glicentin (62-69) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Molecular Processing of Glicentin 62 69

Proglucagon Gene Expression and Tissue-Specific Processing

The proglucagon gene is expressed in several distinct tissues, primarily the enteroendocrine L-cells of the intestine, the alpha-cells of the pancreas, and specific neurons within the central nervous system. capes.gov.brnih.govresearchgate.net The subsequent processing of the proglucagon protein varies significantly between these tissues, leading to a diverse array of bioactive peptides. researchgate.net

In the enteroendocrine L-cells, located predominantly in the distal ileum and colon, the proglucagon gene is actively transcribed. frontiersin.orgoup.combioscientifica.com This expression is crucial for the synthesis of several key gut hormones. nih.govphysiology.org Following translation, the proglucagon precursor in these cells undergoes extensive post-translational modification primarily by Prohormone Convertase 1/3 (PC1/3). nih.govfrontiersin.org This processing yields glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). nih.govresearchgate.netfrontiersin.org The mouse enteroendocrine cell line, GLUTag, is a frequently used model for studying intestinal proglucagon gene expression and demonstrates the liberation of glicentin, oxyntomodulin, and GLP-1. nih.gov Studies in these cells show that activators of the protein kinase-A pathway can induce proglucagon gene transcription. nih.gov

The alpha-cells of the pancreatic islets are a primary site of proglucagon gene expression. nih.govfrontiersin.org However, the processing pathway in these cells differs markedly from that in the gut. researchgate.netbioscientifica.com The predominant enzyme in alpha-cells is Prohormone Convertase 2 (PC2), which cleaves proglucagon at different sites. nih.govfrontiersin.orgnih.gov This results in the production of glucagon (B607659), glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment (MPGF). nih.govresearchgate.netfrontiersin.org While PC2 is the main enzyme, some studies have shown that alpha-cells can express low levels of PC1/3 and may produce GLP-1 under certain conditions, such as high glucose concentrations or cellular stress. nih.govglucagon.com

Proglucagon gene expression also occurs in neurons located in the nucleus of the solitary tract in the brainstem and the hypothalamus. capes.gov.brnih.govoup.com The processing of proglucagon in these neurons is similar to that in the intestinal L-cells, relying on PC1/3. nih.govoup.com This leads to the central production of peptides like GLP-1, GLP-2, oxyntomodulin, and glicentin. researchgate.netoup.com Research indicates that proglucagon mRNA transcripts are more widely distributed in the mouse brain than initially thought, with expression detected in the cortex and cerebellum, and that expression levels can change in a region- and age-specific manner. capes.gov.brnih.gov

Table 1: Tissue-Specific Processing of Proglucagon

| Tissue/Cell Type | Primary Prohormone Convertase | Major Bioactive Peptides Produced |

| Intestinal L-Cells | Prohormone Convertase 1/3 (PC1/3) | Glicentin, Oxyntomodulin, GLP-1, GLP-2 nih.govresearchgate.netfrontiersin.org |

| Pancreatic Alpha-Cells | Prohormone Convertase 2 (PC2) | Glucagon, GRPP, Major Proglucagon Fragment nih.govresearchgate.netfrontiersin.org |

| Central Nervous System | Prohormone Convertase 1/3 (PC1/3) | Glicentin, Oxyntomodulin, GLP-1, GLP-2 nih.govresearchgate.netoup.com |

Expression in Pancreatic Alpha-Cells

Enzymatic Cleavage Pathways of Proglucagon to Glicentin and its Derivatives

The generation of glicentin and its subsequent fragments is a multi-step process involving specific endoproteases that recognize and cleave at dibasic amino acid residues within the proglucagon precursor.

In intestinal L-cells and the brain, proglucagon is the substrate for Prohormone Convertase 1/3 (PC1/3). nih.govnih.gov PC1/3 is essential for the intestinal processing of proglucagon. nih.govnih.gov This enzyme cleaves proglucagon at specific arginine-arginine (Arg-Arg) sites. nih.govfrontiersin.org This action liberates several peptides, including the 69-amino-acid polypeptide Glicentin (proglucagon 1-69). glucagon.comcreative-diagnostics.com Glicentin itself contains the entire 29-amino acid sequence of glucagon (proglucagon 33-61) flanked by an N-terminal peptide (GRPP) and a C-terminal octapeptide extension. glucagon.comcreative-diagnostics.com Further processing of glicentin by PC1/3 in these tissues yields oxyntomodulin (proglucagon 33-69) and GLP-1. frontiersin.orgresearchgate.net

Glicentin (62-69) is an octapeptide that constitutes the C-terminal end of both glicentin and oxyntomodulin. nih.govresearchgate.net Oxyntomodulin itself is composed of the glucagon sequence (amino acids 33-61) followed by this C-terminal 8-amino acid extension (positions 62-69). researchgate.net The generation of this specific fragment is a result of further proteolytic cleavage. While the primary products of PC1/3 cleavage of proglucagon are glicentin, oxyntomodulin, GLP-1, and GLP-2, subsequent enzymatic action can process these larger peptides into smaller fragments. nih.govfrontiersin.org The peptide corresponding to glicentin (62-69) is also known as Intervening Peptide-1 (IP-1), which is cleaved from glicentin during the formation of glucagon in the pancreas. nih.govcreative-diagnostics.com In studies involving the administration of glicentin-related peptides in canines, the Glicentin (62-69) fragment was investigated for its effects on the endocrine pancreas. nih.gov

Relationship and Overlap with Other Proglucagon-Derived Peptides (e.g., Oxyntomodulin, Glucagon)

Glicentin (62-69) is an octapeptide that represents the C-terminal portion of the larger 69-amino acid peptide, glicentin. glucagon.com Glicentin itself is a product of the post-translational processing of proglucagon, a 158-amino acid precursor protein. nih.gov The processing of proglucagon is tissue-specific, leading to a variety of distinct but related peptides.

In the enteroendocrine L-cells of the intestine and in the brain, the enzyme prohormone convertase 1/3 (PC1/3) cleaves proglucagon to produce glicentin (proglucagon 1-69), oxyntomodulin (proglucagon 33-69), glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). nih.govnih.govtandfonline.com Conversely, in the alpha-cells of the pancreas, the enzyme prohormone convertase 2 (PC2) processes proglucagon into glicentin-related pancreatic peptide (GRPP), glucagon, and the major proglucagon fragment (MPGF). nih.govsrce.hr

The structural overlap between these peptides is significant. Glicentin (1-69) contains the entire sequences of both GRPP (residues 1-30) and oxyntomodulin (residues 33-69). glucagon.comnih.gov Oxyntomodulin, in turn, is comprised of the 29-amino acid sequence of glucagon (proglucagon 33-61) followed by a C-terminal octapeptide extension. sochob.cl This eight-amino acid extension is precisely the Glicentin (62-69) fragment. Therefore, Glicentin (62-69) is a key structural component that differentiates oxyntomodulin from glucagon.

Table 1: Structural Relationship of Glicentin (62-69) to Other Proglucagon-Derived Peptides

| Peptide | Proglucagon Sequence | Composition |

|---|---|---|

| Glicentin | 1-69 | Contains GRPP, Glucagon, and the C-terminal octapeptide (Glicentin 62-69) |

| Oxyntomodulin (OXM) | 33-69 | Contains Glucagon and the C-terminal octapeptide (Glicentin 62-69) |

| Glucagon | 33-61 | The core sequence within Glicentin and Oxyntomodulin |

| Glicentin (62-69) | 62-69 | The C-terminal octapeptide fragment of Glicentin and Oxyntomodulin |

Degradation and Stability of Glicentin (62-69)

While specific studies on the degradation and stability of the isolated Glicentin (62-69) fragment are not extensively detailed, its metabolic fate is intrinsically linked to that of its parent molecules, glicentin and oxyntomodulin. The kidney plays a significant role in the clearance of circulating glicentin. glucagon.com Furthermore, studies have shown that the full-length glicentin molecule can be degraded into smaller low-molecular-weight fragments upon incubation with hepatocytes, with some of these fragments being similar to glucagon. nih.govbiochemia-medica.com

Identification of Key Enzymes in Peptide Catabolism (e.g., Dipeptidyl Peptidase-4, Carboxypeptidases)

The enzymatic degradation of proglucagon-derived peptides is a critical step in regulating their activity. While Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in the inactivation of incretins like GLP-1 and is known to cleave oxyntomodulin, its action is on the N-terminus of peptides. nih.govfrontiersin.org Therefore, DPP-4 would not be directly involved in the catabolism of the C-terminal Glicentin (62-69) fragment itself.

More relevant to the processing at the C-terminal end of the glucagon sequence are carboxypeptidases. It has been suggested that enzymes such as carboxypeptidase-B and -E may be involved in the degradation of glicentin, potentially facilitating its conversion into glucagon. nih.gov This process would involve cleavage after the basic residues at the C-terminus of the glucagon sequence, thereby liberating the Glicentin (62-69) fragment.

Impact of Degradation on Circulating Levels and Biological Activity

The processing and degradation of larger proglucagon peptides can release smaller, biologically active fragments. Research indicates that Glicentin (62-69) is not merely an inert byproduct but possesses its own distinct biological activity.

Table 2: Research Findings on the Biological Activity of Glicentin (62-69)

| Study Focus | Model | Key Finding | Reference |

|---|---|---|---|

| Effect of glicentin-related peptides on endocrine pancreas | Canine pancreas local circulation | Administration of Glicentin (62-69) decreased both plasma insulin (B600854) and glucagon levels. | srce.hrbiochemia-medica.com |

Compound Names Mentioned in this Article:

Carboxypeptidase-B

Carboxypeptidase-E

Dipeptidyl Peptidase-4 (DPP-4)

Glicentin

Glicentin-related pancreatic peptide (GRPP)

Glucagon

Glucagon-like peptide-1 (GLP-1)

Glucagon-like peptide-2 (GLP-2)

Insulin

Major proglucagon fragment (MPGF)

Oxyntomodulin (OXM)

Proglucagon

Prohormone convertase 1/3 (PC1/3)

Prohormone convertase 2 (PC2)

Physiological Functions and Biological Activities of Glicentin 62 69

Effects on Glucose Homeostasis and the Enteroinsular Axis

The enteroinsular axis, a network of hormonal signals between the gut and the pancreatic islets, is crucial for maintaining glucose homeostasis. Glicentin (62-69) has been identified as a modulator within this axis, influencing the secretion of key pancreatic hormones and exhibiting incretin-like properties.

Modulation of Insulin (B600854) Secretion

Glicentin (62-69) has been shown to stimulate the secretion of insulin from pancreatic β-cells. In a study involving the local circulation of the canine pancreas, the administration of Glicentin (62-69) led to an increase in plasma insulin levels. creative-diagnostics.comnih.govbiochemia-medica.com This insulinotropic action suggests that Glicentin (62-69), released in response to nutrient intake, plays a role in the postprandial insulin response. creative-diagnostics.comnih.govbiochemia-medica.com The precise mechanisms underlying this insulin-releasing capability are still under investigation, but it highlights the peptide's potential significance in metabolic regulation. nih.gov

Regulation of Glucagon (B607659) Release

Concurrent with its effect on insulin, Glicentin (62-69) has been observed to suppress the secretion of glucagon from pancreatic α-cells. creative-diagnostics.comnih.govbiochemia-medica.com In the same canine pancreas model, administration of Glicentin (62-69) resulted in a decrease in plasma glucagon concentrations. creative-diagnostics.comnih.govbiochemia-medica.com Specifically, a 400 ng dose of Glicentin (62-69) was found to decrease plasma glucagon levels by 27 pmol/l. nih.govphysiology.org This inhibitory effect on glucagon, a counter-regulatory hormone to insulin, further underscores the role of Glicentin (62-69) in promoting a state of glucose disposal and storage after a meal.

Influence on Hepatic Glucose Production and Cyclic AMP Accumulation

Research on the broader proglucagon-derived peptide, glicentin, has provided insights into its potential effects on the liver. Studies using isolated rat hepatocytes have shown that glicentin can stimulate the release of glucose. nih.govsrce.hr This action was associated with an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many hormonal signaling pathways, including glucagon-mediated hepatic glucose production. nih.govsrce.hr Although these studies were conducted with the full glicentin molecule, the findings suggest a potential, albeit complex, role for its fragments in hepatic glucose metabolism that may involve cAMP-dependent pathways. However, it is important to note that glicentin can be degraded into smaller fragments, some resembling glucagon, during incubation with hepatocytes, which could contribute to the observed effects. nih.govsrce.hr

Role in Gastrointestinal Physiology

Beyond its metabolic functions, Glicentin (62-69) is also implicated in the regulation of gastrointestinal motility, affecting the complex and coordinated movements of the digestive tract.

Regulation of Gut Motility (e.g., Gastroduodenal Motility, Jejunal Contraction)

Table 1: Summary of Research Findings on Glicentin (62-69)

| Area of Investigation | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Insulin Secretion | Canine Pancreas | Increased plasma insulin levels | creative-diagnostics.comnih.govbiochemia-medica.com |

| Glucagon Secretion | Canine Pancreas | Decreased plasma glucagon levels | creative-diagnostics.comnih.govbiochemia-medica.comnih.govphysiology.org |

| Incretin (B1656795) Effect | Canine Pancreas | Demonstrated insulinotropic and glucagonostatic actions | nih.govnih.gov |

| Hepatic Glucose Production | Isolated Rat Hepatocytes (using Glicentin) | Stimulated glucose release | nih.govsrce.hr |

| cAMP Accumulation | Isolated Rat Hepatocytes (using Glicentin) | Stimulated cAMP production | nih.govsrce.hr |

| Gut Motility | Human Jejunal Muscle Strips (using Glicentin) | Regulation of contraction via NANC nerves and direct muscle receptor action | nih.gov |

Involvement in Intestinal Trophicity and Mucosal Remodeling

Glicentin, in its full form, has demonstrated a trophic (growth-promoting) effect on the intestinal mucosa in several animal models. nih.gov Studies in rats have shown that administration of glicentin leads to an increase in several markers of mucosal growth, including weight, protein, and DNA content, particularly in the jejunum. nih.govcreative-diagnostics.com In vitro experiments have corroborated these findings, showing that glicentin can stimulate the proliferation of intestinal epithelial cell lines. nih.govcreative-diagnostics.com

The peptide also appears to play a role in the adaptive response of the intestine following resection. In rats that underwent a 70% distal intestinal resection, glicentin administration resulted in a significant increase in the weight and mucosal mass of the remaining duodenum. nih.gov Furthermore, glicentin has been observed to decrease crypt fission in the ileum, which points to its potential involvement in the complex processes of intestinal mucosa remodeling. nih.govcreative-diagnostics.com These effects suggest that glicentin helps maintain the structural and functional integrity of the intestinal lining, potentially through both direct (non-luminal) and indirect (luminal) mechanisms. nih.gov

Table 1: Summary of Research on Glicentin's Trophic Effects

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Rat Model (Subcutaneous Injection) | Increased weight, protein, and DNA content in the jejunum. | nih.govcreative-diagnostics.com |

| Rat Model (Parenteral Nutrition) | Dose-dependent increase in mucosal proliferation in the small intestine; decreased crypt fission in the ileum. | nih.gov |

| Rat Model (Intestinal Resection) | Increased weight and mucosal parameters in the residual duodenum post-resection. | nih.gov |

| In Vitro (IEC-6 Cell Line) | Stimulated proliferation of intestinal epithelial cells. | nih.govcreative-diagnostics.com |

Effects on Gastric Acid Secretion

One of the noted physiological actions of glicentin is its ability to inhibit the secretion of gastric acid. nih.govbiochemia-medica.comoup.com This effect has been demonstrated in rat models and suggests a role for glicentin in the regulation of stomach acidity. nih.govresearchgate.net The precise mechanisms for this inhibition are still under investigation, but it positions glicentin as a potential modulator of gastric function. This inhibitory action on acid secretion is a distinct function compared to other proglucagon-derived peptides and highlights the diverse roles these related hormones play within the gastrointestinal system. genecards.org

Potential Neuroendocrine Actions

The proglucagon gene is not only expressed in the gut and pancreas but also in specific neurons within the central nervous system (CNS). glucagon.combiochemia-medica.comnih.gov This neural expression leads to the production of proglucagon-derived peptides, including glicentin, within the brain itself, suggesting potential neuroendocrine functions. biochemia-medica.commdpi.com

Presence and Localization in Neural Tissues

Mature glicentin has been identified in the central nervous system, with its post-translational processing in the brain being similar to that in the intestine. biochemia-medica.com The expression of the proglucagon gene and its products, like GLP-1 and GLP-2, is found in specialized neurons, particularly in the brainstem (nucleus of the solitary tract) and hypothalamus. nih.govmdpi.com GLP-2 immunoreactive fibers, for instance, have been found in hypothalamic areas crucial for regulating energy balance, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN). mdpi.com Given that glicentin is co-secreted with these peptides from the same precursor, it is plausible that glicentin is also present in these key neural circuits, though its specific localization and concentration may differ.

Hypothesized Central Effects on Metabolism and Satiety

While direct evidence for the central effects of the glicentin (62-69) fragment is limited, the actions of related proglucagon-derived peptides offer a basis for hypothesizing its potential roles. Peptides like GLP-1 and oxyntomodulin are well-known for their central effects on reducing food intake and promoting satiety. nih.govnih.govsochob.cl Glucagon itself can influence appetite through central mechanisms involving vagal sensory afferents. sochob.cl

Given that glicentin is part of this family and is produced in the brain, it is hypothesized that it may also participate in the central regulation of metabolism and satiety. biochemia-medica.com The presence of receptors for related peptides, such as the GLP-2 receptor, in hypothalamic neurons involved in energy balance further supports the idea that proglucagon products play a significant role in neurotransmission related to feeding behavior. mdpi.com However, the specific contribution of glicentin and its fragments to these central processes remains an area for future investigation to distinguish its effects from those of GLP-1, GLP-2, and oxyntomodulin. frontiersin.org

Molecular Mechanisms of Action of Glicentin 62 69

Receptor Interactions and Ligand-Binding Affinity

The interaction of Glicentin (62-69) with cellular receptors is the initial step in its mechanism of action. However, direct binding studies and receptor affinity data for this specific fragment are largely unavailable. The current understanding is inferred from its observed physiological effects and the known pharmacology of related peptides.

To date, a unique, specific receptor for Glicentin (62-69) has not been identified. Research has not yet isolated a receptor that binds this fragment with high selectivity and affinity. Even for the full-length 69-amino-acid glicentin peptide, no dedicated receptor has been found, with its actions thought to be mediated through cross-reactivity with other known receptors of the proglucagon family. frontiersin.org

There is no direct evidence from ligand-binding studies confirming that Glicentin (62-69) acts as an agonist at the GLP-1 receptor (GLP-1R). However, functional studies provide indirect evidence that may suggest an interaction. The administration of Glicentin (62-69) into the canine pancreas was shown to increase the secretion of insulin (B600854) while decreasing the secretion of glucagon (B607659). nih.gov This physiological response profile is characteristic of an "incretin-like" effect, which is famously mediated by GLP-1. nih.gov GLP-1 is a potent stimulator of glucose-dependent insulin secretion and an inhibitor of glucagon release. nih.govcreative-diagnostics.com The observed actions of Glicentin (62-69) are therefore consistent with the activation of GLP-1 receptors on pancreatic β-cells and α-cells, although this hypothesis requires confirmation through direct receptor binding and activation assays.

Available evidence suggests that Glicentin (62-69) is unlikely to be a functional agonist at the glucagon receptor (GCGR). Agonism at the GCGR typically leads to an increase in plasma glucagon levels and blood glucose. nih.gov In contrast, a key study by Ohneda et al. (1988) demonstrated that the administration of Glicentin (62-69) resulted in a decrease in plasma glucagon in a canine model. nih.gov This effect is opposite to the action of glucagon and oxyntomodulin, which were shown to increase plasma glucagon in the same study. nih.gov While full-length glicentin can act as an agonist at the GCGR, this activity is likely attributable to the embedded glucagon sequence (amino acids 33-61) and not the C-terminal (62-69) fragment. frontiersin.org

Table 1: Effects of Glicentin (62-69) and Related Peptides on Pancreatic Hormone Secretion in a Canine Model

This table summarizes the findings from a study by Ohneda et al. (1988), which investigated the effects of various glicentin-related peptides on insulin and glucagon secretion in the canine pancreas.

| Peptide Administered | Dosage (pmol) | Change in Plasma Insulin (IRI) | Change in Plasma Glucagon (IRG) | Reference |

| Glicentin (62-69) | 200 | Increase | Decrease | nih.gov |

| Glicentin (1-16) | 200 | Increase | Decrease | nih.gov |

| GRPP | 200 | Increase | Decrease | nih.gov |

| Oxyntomodulin | 200 | Slight Increase | Slight Increase | nih.gov |

| Porcine Glucagon | - | Increase | Increase | nih.gov |

| Data derived from Ohneda A, Ohneda M. Effect of Glicentin-Related Peptides Upon the Secretion of Insulin and Glucagon in the Canine Pancreas. Tohoku J Exp Med. 1988. |

Putative Cross-Reactivity or Agonism at Glucagon-Like Peptide 1 (GLP-1) Receptors

Intracellular Signaling Cascades

The specific intracellular signaling pathways activated by Glicentin (62-69) have not been directly investigated. The characterization of these downstream networks is contingent on the definitive identification of its molecular receptor(s). However, based on its observed biological effects on the pancreas, it is possible to hypothesize the potential involvement of well-established signaling cascades.

The insulin-stimulating (insulinotropic) effect of Glicentin (62-69) strongly implies the potential involvement of the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway. This pathway is the canonical signaling cascade for incretin (B1656795) hormones like GLP-1 in pancreatic β-cells. nih.govnih.gov Activation of the GLP-1R, a G-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cAMP. frontiersin.orgnih.gov Elevated cAMP then activates PKA, which potentiates glucose-stimulated insulin secretion through several downstream mechanisms. nih.gov Given that Glicentin (62-69) promotes insulin release, it is plausible that it engages a receptor coupled to this Gαs-cAMP-PKA pathway. However, without direct experimental evidence of Glicentin (62-69) inducing cAMP production, this remains a well-founded hypothesis rather than a confirmed mechanism.

There are currently no studies that have identified other specific downstream signaling molecules or networks that are modulated by the Glicentin (62-69) fragment. Research on full-length glicentin and oxyntomodulin has shown that in some cell types, such as gastric smooth muscle cells, these peptides can modulate the phosphoinositide signaling pathway in addition to the cAMP pathway. oup.com It is unknown if the C-terminal Glicentin (62-69) fragment contributes to these effects or if it can activate similar or different pathways in other tissues like the pancreas. Elucidation of these networks awaits further research into the receptor interactions of this peptide.

Involvement of Cyclic AMP (cAMP)-Dependent Protein Kinase A (PKA) Pathways

Structure-Activity Relationship (SAR) Studies for Glicentin (62-69)

The fragment Glicentin (62-69) represents the C-terminal portion of the larger proglucagon-derived peptide, glicentin. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on Glicentin (62-69) are limited, research on the overlapping and slightly larger C-terminal octapeptide of oxyntomodulin provides critical insights into the functional importance of this sequence.

Identification of Critical Amino Acid Residues for Receptor Binding and Efficacy

Research into the C-terminal octapeptide of oxyntomodulin, which includes the Glicentin (62-69) sequence, has delineated the minimal active structure required for certain biological activities, such as the inhibition of gastric acid secretion. A key study identified the hexapeptide H-Lys-Arg-Asn-Lys-Asn-Asn-OH, which corresponds to residues 62-67 of glicentin, as the minimal active structure. nih.gov

This study demonstrated that the C-terminal octapeptide of oxyntomodulin could be shortened by the removal of the two C-terminal amino acids (corresponding to positions 68 and 69 of glicentin) while retaining its efficacy in inhibiting histamine-stimulated gastric acid secretion. nih.gov However, the removal of the first N-terminal amino acid of this active hexapeptide, Lysine at position 62, resulted in a dramatic decrease in activity. nih.gov This suggests that the N-terminal portion of the Glicentin (62-69) fragment is crucial for its biological function.

Further investigations have shown that modifications to the N-terminus of oxyntomodulin, which would include this C-terminal region, can modulate binding to the glucagon-like peptide-1 (GLP-1) receptor. researchgate.netoup.comnih.govoup.com This indicates that the amino acid composition of the Glicentin (62-69) fragment likely plays a significant role in its interaction with various receptors.

In studies using a canine pancreas model, the administration of synthetic Glicentin (62-69) was found to increase plasma insulin and decrease plasma glucagon levels. nih.govnih.gov This biological activity underscores the importance of the specific amino acid sequence in mediating these effects on pancreatic hormone secretion. Another study noted that Glicentin (62-69) administration led to a decrease in both plasma insulin and glucagon. nih.gov The differing results may be due to varying experimental conditions.

Table 1: Summary of Structure-Activity Relationship Findings for Glicentin (62-69) and Related Peptides

| Peptide Fragment | Key Findings | Reference(s) |

|---|---|---|

| Oxyntomodulin C-terminal Hexapeptide (equivalent to Glicentin 62-67) | Identified as the minimal active structure for inhibiting gastric acid secretion. | nih.gov |

| Oxyntomodulin C-terminal Octapeptide Analogs | Deletion of the first N-terminal amino acid (Lysine-62) dramatically reduces activity. | nih.gov |

| Glicentin (62-69) | Administration in dogs increased plasma insulin and decreased plasma glucagon. | nih.gov |

| Glicentin (62-69) | Administration in dogs decreased both plasma insulin and glucagon in a separate study. | nih.gov |

Comparative Analysis of Glicentin (62-69) with Full-Length Glicentin (1-69) and Other Proglucagon Fragments

The biological activities of Glicentin (62-69) are best understood in the context of the larger proglucagon-derived peptides from which it is derived. Proglucagon is processed differently in various tissues, leading to a family of related peptides with distinct but sometimes overlapping functions. creative-diagnostics.comnih.govbiochemia-medica.com

Full-Length Glicentin (1-69): Full-length glicentin is a 69-amino acid peptide that contains the sequences of both glucagon and oxyntomodulin. researchgate.net It is considered an agonist at the glucagon receptor (GCGR), the GLP-1 receptor (GLP-1R), and the glucagon-like peptide-2 receptor (GLP-2R), although its affinity for these receptors is lower than that of their primary ligands. nih.govfrontiersin.org In vivo studies in dogs have shown that full-length glicentin has an insulinotropic effect, increasing insulin secretion and decreasing glucagon levels. nih.gov The actions of glicentin may be, in part, mediated by its degradation into smaller, active fragments. frontiersin.org

Glucagon (33-61): Glucagon is a 29-amino acid peptide that is a potent stimulator of hepatic glucose production through its action on the GCGR. creative-diagnostics.com Unlike Glicentin (62-69), which has been shown to decrease glucagon secretion, glucagon itself is the primary ligand for the glucagon receptor. nih.govnih.gov

The observation that Glicentin (62-69) can modulate insulin and glucagon secretion independently highlights that this small C-terminal fragment possesses intrinsic biological activity and is not merely an inactive byproduct of proglucagon processing. nih.govnih.gov Its effects appear to be distinct from those of glucagon and contribute to the complex regulatory roles of the entire proglucagon peptide family.

Table 2: Comparative Activities of Proglucagon-Derived Peptides

| Peptide | Primary Receptor(s) | Key Biological Activities | Reference(s) |

|---|---|---|---|

| Glicentin (62-69) | Putative, may interact with GLP-1R and other receptors | Increases insulin and decreases glucagon secretion (in some studies). | nih.govnih.gov |

| Glicentin (1-69) | GCGR, GLP-1R, GLP-2R | Insulinotropic, intestinotrophic, inhibits gastric acid secretion. | nih.govfrontiersin.orgnih.gov |

| Oxyntomodulin (33-69) | GCGR, GLP-1R | Dual agonist, suppresses appetite, inhibits gastric acid secretion. | nih.govsochob.cl |

| Glucagon (33-61) | GCGR | Stimulates hepatic glucose production. | creative-diagnostics.com |

| Glucagon-Like Peptide-1 (GLP-1) | GLP-1R | Potent insulinotropic, inhibits glucagon secretion, slows gastric emptying. | creative-diagnostics.comnih.gov |

Research Methodologies and Analytical Approaches for Glicentin 62 69

In Vivo Experimental Models

In vivo research is fundamental to understanding the systemic effects of Glicentin (62-69) in a complex physiological environment. Animal models, particularly canine and rodent studies, have been pivotal in these investigations.

Canine models have been instrumental in the physiological investigation of glicentin-related peptides. nih.govnih.gov These studies allow for controlled administration and precise sampling to determine the peptide's effects on pancreatic hormone secretion. nih.govnih.gov In these experiments, the direct effects of the Glicentin (62-69) fragment can be isolated and studied. nih.govnih.gov

One key area of investigation has been the peptide's influence on the endocrine pancreas. nih.govnih.gov Research has yielded findings on how Glicentin (62-69) modulates insulin (B600854) and glucagon (B607659) levels, though results have varied between studies. Some studies reported that administration of Glicentin (62-69) led to an increase in plasma insulin and a decrease in plasma glucagon. nih.govnih.gov Conversely, other investigations observed a decrease in both plasma insulin and glucagon levels following its administration. nih.govbiochemia-medica.com These differing outcomes highlight the complexity of the peptide's action and may reflect differences in experimental conditions.

Rodent models are also employed, particularly for studying the effects of the parent molecule, glicentin, on intestinal physiology and glucose metabolism. nih.govcreative-diagnostics.com For instance, studies in rats have examined the trophic effects of glicentin on the intestinal mucosa and its impact on glucose production by hepatocytes. nih.govcreative-diagnostics.com

To precisely determine the pancreatic effects of Glicentin (62-69) while minimizing systemic influence, researchers utilize local circulation infusion techniques. nih.govnih.govnih.gov A common and effective method involves the administration of the peptide directly into the pancreaticoduodenal artery in an anesthetized canine model. nih.govnih.govnih.gov

This technique creates a localized, high concentration of the peptide within the pancreas, allowing for the direct observation of its influence on the islets of Langerhans. nih.gov Blood samples are subsequently drawn from the pancreaticoduodenal vein to measure the immediate secretory response of insulin and glucagon. nih.gov This approach is crucial for studying the enteroinsular axis—the signaling pathway between the gut and the endocrine pancreas—and suggests that glicentin and its fragments play a significant role in this communication pathway following nutrient ingestion. nih.gov

Table 1: Summary of Findings from In Vivo Canine Pancreatic Infusion of Glicentin (62-69)

| Study Objective | Experimental Model & Technique | Key Findings on Glicentin (62-69) Administration | Reported Citation |

|---|---|---|---|

| To clarify responses of the endocrine pancreas to glicentin-related peptides. | Canine model; Infusion into the pancreaticoduodenal artery. | Induced an increase in plasma insulin and a decrease in plasma glucagon. | nih.govnih.gov |

| To investigate the effect of glicentin-related peptides on endocrine pancreatic function. | Canine model; Infusion into the pancreaticoduodenal artery. | Caused a decrease in both plasma insulin and plasma glucagon levels. | nih.govbiochemia-medica.com |

Understanding the natural triggers for the release of glicentin is achieved through nutrient challenge studies. These experiments typically involve the administration of specific nutrients, such as glucose, lipids, amino acids, or a mixed-meal, to human subjects or animal models. nih.govnih.govmdpi.com Following the nutrient challenge, blood samples are collected over time to measure the plasma concentrations of proglucagon-derived peptides, including glicentin. nih.gov

Studies have consistently shown that food intake stimulates the secretion of glicentin from intestinal L-cells. nih.govtandfonline.comtandfonline.com For example, post-surgical patients who have undergone Roux-en-Y gastric bypass show a dramatic increase in glicentin levels after a glucose challenge. tandfonline.comtandfonline.com These studies are vital for understanding the secretion dynamics of glicentin and how its release is modulated in different metabolic states, providing insight into its role as an incretin-like hormone. nih.govcreative-diagnostics.com While these studies measure the full glicentin (1-69) peptide, the immunoassays used for detection often rely on antibodies that target specific epitopes, including the C-terminal region (62-69).

Local Circulation Infusion Techniques for Pancreatic and Enteroinsular Axis Studies

In Vitro Cellular and Organoid Models

In vitro models provide a controlled environment to dissect the direct cellular and molecular mechanisms of Glicentin (62-69) and its parent molecule, glicentin, without the confounding variables of systemic circulation.

To study the direct effects on the liver, researchers use isolated hepatocyte systems, often from rats. nih.govbiochemia-medica.com In these experiments, hepatocytes are incubated with the peptide to observe its influence on glucose metabolism. Studies using full-length glicentin have found that it stimulates the release of glucose from hepatocytes and increases the production of cyclic AMP (cAMP), an effect comparable to that of glucagon. nih.govbiochemia-medica.comcreative-diagnostics.com

A significant finding from these in vitro liver studies is the observation that glicentin is degraded into smaller, glucagon-like fragments during incubation with hepatocytes. nih.govfrontiersin.org This raises a critical methodological question as to whether the observed effects are from glicentin itself or from its degradation into active fragments like glucagon. frontiersin.org

While direct studies on Glicentin (62-69) in isolated pancreatic islet systems are less common, the in vivo pancreatic perfusion models serve as a proxy for understanding its direct actions on islet hormone secretion. nih.gov Furthermore, research on human islets has shown that signaling via the related GLP-1 receptor can induce changes in hormone production, highlighting the complex interactions within the proglucagon peptide family at the islet level. jci.org

The influence of glicentin on gastrointestinal motility is investigated using smooth muscle cell (SMC) cultures and contractility assays. nih.govbiochemia-medica.comsrce.hr Studies have utilized SMCs isolated from the human colon to demonstrate that full-length glicentin induces a dose-related contraction. biochemia-medica.comsrce.hr

In these contractility assays, the force of muscle cell contraction is measured in response to the application of the peptide. To probe the mechanism of action, researchers use receptor antagonists. It was found that the contractile effect of glicentin on human colon SMCs was abolished by exendin (9-39), a selective antagonist of the GLP-1 receptor. biochemia-medica.comsrce.hr This indicates that glicentin's effect on smooth muscle contraction may be mediated through the GLP-1 receptor. biochemia-medica.com

Table 2: Summary of Findings from In Vitro Studies with Glicentin

| Model System | Peptide Studied | Objective | Key Findings | Reported Citation |

|---|---|---|---|---|

| Isolated Rat Hepatocytes | Glicentin (1-69) | Investigate effects on glucose production and cAMP accumulation. | Stimulated glucose release and cAMP production; Glicentin was degraded into smaller glucagon-like fragments. | nih.govbiochemia-medica.comfrontiersin.org |

| Human Colon Smooth Muscle Cells | Glicentin (1-69) | Assess the effect on motor activity of the colon. | Induced a dose-related contraction of smooth muscle cells; effect was abolished by a GLP-1 receptor antagonist. | biochemia-medica.comsrce.hr |

Enterocyte Cell Lines for Proliferation and Barrier Function Studies

The trophic and barrier-protective effects of glicentin on the intestinal mucosa have been investigated using various enterocyte cell lines. These in vitro models provide a controlled environment to elucidate the direct actions of glicentin on intestinal epithelial cells, independent of systemic and luminal factors present in vivo.

Studies utilizing the rat small intestinal epithelial cell line, IEC-6, have demonstrated the proliferative action of glicentin. nih.gov This effect is characterized by an increase in mucosal growth parameters. nih.gov Another cell line, the human enterocyte-like INT407, has been employed to study the role of glicentin in maintaining intestinal barrier function. Research showed that pre-treatment of confluent INT407 cells with recombinant human glicentin inhibited the internalization of various enteric bacteria, including Salmonella enteritidis, Escherichia coli, and Enterococcus faecalis. nih.gov This suggests that glicentin can act as a barrier-sustaining agent, potentially reducing bacterial translocation across the intestinal epithelium. nih.gov

The human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer with characteristics of mature enterocytes, is another relevant model, although specific studies focusing on glicentin (62-69) are less documented. This cell line is extensively used to study intestinal barrier function and nutrient transport. glucagon.com

The differential effects of glicentin observed in some in vivo studies, particularly between the jejunum and ileum, may be partially explained by the methodologies used, including the specific cell lines, concentrations of glicentin, and the markers assessed for proliferation and barrier function. nih.gov These in vitro systems are crucial for dissecting the molecular mechanisms underlying glicentin's effects on the intestinal epithelium.

Advanced Quantitative Measurement Techniques

The accurate quantification of glicentin is complicated by its structural similarity to other proglucagon-derived peptides (PGDPs). nih.govsrce.hr This has necessitated the development of highly specific analytical methods to distinguish glicentin from its molecular relatives.

Challenges in Specific Immunoreactivity and Cross-Reaction with Related Peptides

A significant hurdle in the measurement of glicentin is the cross-reactivity of antibodies with other PGDPs. researchgate.net Glicentin (1-69) contains the entire sequences of glicentin-related pancreatic peptide (GRPP), glucagon, and oxyntomodulin. nih.govnih.gov This shared sequence homology makes it difficult to develop antibodies that are exclusively specific to glicentin. nih.gov

Early immunoassays often suffered from a lack of specificity, leading to potentially inaccurate measurements. nih.govnih.gov For instance, some glucagon assays have been shown to cross-react with glicentin, which can be problematic in physiological states where glicentin levels are elevated, such as after bariatric surgery. nih.govnih.govresearchgate.net This cross-reactivity can mask the true dynamics of glucagon secretion. mercodia.com The development of assays that can differentiate between these closely related peptides is therefore essential for understanding their distinct physiological roles. nih.gov

Evolution of Immunoassay Methodologies (e.g., Radioimmunoassay, ELISA, Sandwich Assays)

The methods for measuring glicentin have evolved significantly over time, moving from less specific to more precise techniques.

Radioimmunoassays (RIAs): Initial attempts to measure glicentin and other "enteroglucagons" utilized RIAs. nih.govfrontiersin.org These early assays were instrumental in identifying the presence of glucagon-like immunoreactivity in the gut but often struggled with specificity. frontiersin.orgmdpi.com Some RIAs used antibodies targeting the C-terminus of glucagon, which would not detect glicentin, while others targeting the N-terminus or central region would cross-react. nih.govfrontiersin.org Subtractive methods were sometimes employed, where results from a C-terminal specific assay were subtracted from a cross-reacting assay to estimate enteroglucagon levels. nih.gov However, RIAs for glucagon have been shown to produce higher values compared to more specific methods, likely due to cross-reactivity with glicentin and other PGDPs. nih.govfrontiersin.org

Enzyme-Linked Immunosorbent Assays (ELISAs): The development of sandwich ELISAs has marked a significant improvement in the specific measurement of glicentin. These assays typically use two monoclonal antibodies that bind to different epitopes on the glicentin molecule. For example, a commercially available glicentin ELISA utilizes one antibody against the glucagon sequence and another that recognizes the GRPP sequence. mercodia.com This dual-antibody approach significantly enhances specificity. nih.govmercodia.com Modern glicentin ELISAs have demonstrated no detectable cross-reactivity with glucagon, oxyntomodulin, GLP-1, or GLP-2. mercodia.commercodia.com This high specificity is crucial for accurate quantification, especially in conditions where the concentrations of related peptides are altered. nih.govnih.gov

The evolution of these immunoassay techniques has been driven by the need for greater specificity to accurately delineate the physiological and pathophysiological roles of glicentin. nih.govsrce.hr

Interactive Table: Comparison of Immunoassay Methodologies for Glicentin

| Feature | Radioimmunoassay (RIA) | Sandwich ELISA |

|---|---|---|

| Principle | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | Uses two antibodies to "sandwich" the antigen. One captures the antigen, and the other (labeled with an enzyme) detects it. |

| Specificity | Generally lower, prone to cross-reactivity with other PGDPs like oxyntomodulin and glucagon. nih.govfrontiersin.org | High, due to the use of two specific monoclonal antibodies targeting different epitopes of glicentin. mercodia.commercodia.com |

| Cross-Reactivity | Significant cross-reactivity with glucagon and other PGDPs has been reported. researchgate.netfrontiersin.org | Minimal to no cross-reactivity with glucagon, oxyntomodulin, GLP-1, and GLP-2 in modern assays. mercodia.commercodia.com |

| Application | Historically used for measuring "enteroglucagon" or total glucagon-like immunoreactivity. nih.govfrontiersin.org | Current standard for specific quantification of glicentin in plasma, serum, and cell culture media. mercodia.com |

Application of Mass Spectrometry for Precise Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS and high-resolution mass spectrometry (LC-HRMS), has emerged as a gold standard for the precise identification and quantification of peptides like glicentin. nih.govtandfonline.com This technique separates peptides based on their physicochemical properties before detecting them based on their mass-to-charge ratio, offering exceptional specificity. nih.govnih.gov

LC-MS methods can distinguish between peptides with very similar structures, such as glicentin and its related proglucagon-derived peptides, because they have different molecular weights. nih.govnih.gov This makes LC-MS an invaluable tool for validating the specificity of immunoassays. nih.gov Studies have shown that newer, highly specific sandwich ELISAs for glucagon show a much better correlation with LC-MS/MS results than older immunoassays, particularly in samples with high glicentin levels. nih.govnih.gov

While highly accurate, the application of LC-MS for routine clinical measurements has been limited due to its time-consuming nature and high cost. nih.govnih.gov However, it remains the definitive reference method for peptide quantification and is crucial for the development and validation of more accessible high-throughput immunoassays. tandfonline.comresearchgate.net

Molecular and Cellular Biology Techniques

Investigating the synthesis and regulation of glicentin involves studying the expression of the proglucagon gene (GCG) and its receptors at the molecular level.

Gene Expression Analysis (e.g., Proglucagon mRNA, Receptor mRNA)

The production of glicentin begins with the transcription of the GCG gene into messenger RNA (mRNA). nih.gov Therefore, analyzing the levels of proglucagon mRNA is a key method for understanding the regulation of glicentin synthesis. The GCG gene is primarily expressed in pancreatic α-cells and intestinal L-cells. nih.govcreative-diagnostics.com While pancreatic α-cells mainly process proglucagon into glucagon, intestinal L-cells produce glicentin, oxyntomodulin, GLP-1, and GLP-2. creative-diagnostics.comoup.com

Techniques like quantitative real-time polymerase chain reaction (qPCR) are used to measure proglucagon mRNA levels in tissues and cell lines. oup.comfrontiersin.org Studies have used qPCR to examine how various factors, such as glucose concentrations, regulate proglucagon gene expression. For example, in the rat insulinoma INS-1 cell line, chronic exposure to high glucose was found to decrease proglucagon mRNA levels. frontiersin.org In contrast, studies in hypothalamic neurons have shown that proglucagon gene expression can be modulated by insulin, leptin, and cAMP. oup.com

In addition to the proglucagon gene itself, analyzing the mRNA expression of the receptors that glicentin may interact with is also important. Glicentin has been shown to have weak agonist activity at the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). glucagon.comfrontiersin.org Therefore, quantifying the mRNA levels of GLP1R and GCGR in different tissues and cell lines can provide insights into the potential sites of glicentin action. glucagon.com For instance, the GLP-2 receptor (GLP2R) is expressed in the gut, and while GLP-2 is the primary ligand, understanding the expression patterns of related receptors helps to build a complete picture of the signaling network for proglucagon-derived peptides. glucagon.com

Interactive Table: Research Findings on Proglucagon Gene Expression

| Cell/Tissue Type | Stimulus/Condition | Effect on Proglucagon mRNA | Reference |

|---|---|---|---|

| Rat Insulinoma (INS-1) Cells | Chronic High Glucose | Decrease | frontiersin.org |

| Embryonic Hypothalamic Neurons | Insulin | Decrease | oup.com |

| Embryonic Hypothalamic Neurons | Forskolin/IBMX (cAMP increase) | Increase | oup.com |

| Adult Hypothalamic Neurons | Leptin | Biphasic (Initial Increase, then Decrease) | oup.com |

Protein Localization and Expression Studies

The localization and expression of glicentin have been elucidated through various research methodologies, primarily centered on immunocytochemical and molecular biology techniques. These studies have mapped the distribution of glicentin-containing cells in various tissues and have begun to explore the dynamics of its expression.

Glicentin is predominantly produced by the enteroendocrine L-cells, which are distributed along the digestive tract. nih.govsrce.hr While these L-cells are present from the duodenum to the rectum, their density increases significantly in the distal small bowel and the proximal colon, making these the primary sites of glicentin synthesis. nih.govsrce.hr Studies in animal models have confirmed that tissue concentrations of glicentin are highest in the terminal ileum, cecum, and proximal colon compared to the duodenum and proximal jejunum. nih.gov The glicentin-immunoreactive cells in the gut are often triangular, with their apex opening towards the lumen, and are preferentially located in the crypts of Lieberkühn. oup.com

Beyond the intestine, the proglucagon gene, which encodes glicentin, is also expressed in the alpha-cells of the pancreatic islets and specific neurons in the central nervous system. nih.govsrce.hr In pancreatic A-cells, both glicentin and glucagon immunoreactivities have been identified within the same cells. oup.comnih.gov Ultrastructural studies using immunocytochemistry have shown that in both pancreatic A-cells and intestinal L-cells, the immunoreactive material is confined to the secretory granules. oup.comnih.gov Specifically, in the A-type cells of the pancreas, glicentin immunoreactivity has been observed either in the peripheral halo of the secretory granules or throughout the entire granule, whereas glucagon immunoreactivity was found only in the core. nih.gov

Immunohistochemical studies have also been applied to pathological tissues. For instance, glicentin mRNA expression has been associated with histological intestinal metaplasia and positively correlated with Helicobacter pylori infection. nih.gov In studies of the human stomach, cells containing glicentin immunoreactivity were found in fetal and neonatal oxyntic mucosae but were absent in normal adult oxyntic and antral mucosa. nih.gov However, scattered glicentin-containing cells reappear in certain pathological conditions, such as hamartomatous polyps and hyperplastic oxyntic mucosa. nih.gov Furthermore, intestinalized mucosa showed abundant glicentin cells, and some gastric cancer cells have also been found to contain immunoreactive glicentin. nih.gov

The primary analytical approaches for studying glicentin localization include immunofluorescence and the immunoperoxidase method. oup.comnih.govnih.gov These techniques utilize antibodies that specifically recognize glicentin to visualize its distribution in tissue sections. oup.comsangon.comprogen.com Studies have employed antiglicentin serum that does not cross-react with glucagon to specifically identify glicentin-containing cells. oup.com

The following table summarizes key findings from various protein localization and expression studies on glicentin.

| Species | Tissue/Cell Type | Methodology | Key Findings | Citation(s) |

| Human | Digestive Tract | Immunofluorescence, Immunoperoxidase | Glicentin-immunoreactive cells (L-cells) are abundant in the ileum; also present in pancreatic islet A-cells. Absent in the antrum. | nih.gov |

| Human | Stomach (Fetal, Neonatal, Adult) | Immunoperoxidase, Mirror Sectioning | Glicentin-immunoreactive cells present in fetal/neonatal oxyntic mucosa but absent in normal post-neonatal tissue. Reappear in pathological conditions like intestinalized mucosa and some gastric cancers. | nih.gov |

| Human | Pancreas | Immunocytochemistry | Glicentin and glucagon immunoreactivities are co-localized in the A-type cells of pancreatic islets. | nih.gov |

| Dog | Ileal Mucosa | Immunofluorescence, Immunocytochemistry | Glicentin-immunoreactive cells (L-cells) are preferentially located in the glandular portion (crypts of Lieberkühn). Ultrastructurally, the immunoreactive material is in secretory granules. | oup.com |

| Dog | Pancreatic Islets, Oxyntic Mucosa | Immunofluorescence, Immunoperoxidase | The same A-cell population in pancreatic islets and gastric A-cells in the oxyntic mucosa reacted with both antiglicentin and antiglucagon sera. | oup.com |

| Rat | Brain (Hypothalamus, Brainstem) | Immunocytochemistry | Glicentin has been identified in the central nervous system. | glucagon.com |

| Animal Models | Digestive Tract | Tissue Concentration Analysis | Glicentin concentrations are higher in the distal ileum, caecum, and proximal colon compared to the duodenum and proximal jejunum. | nih.gov |

Clinical Relevance and Therapeutic Potential of Glicentin 62 69

Implications in Metabolic Disorders

The proglucagon-derived peptide family, which includes glucagon (B607659), glucagon-like peptide-1 (GLP-1), and oxyntomodulin, is central to glucose homeostasis. nih.govcreative-diagnostics.com Glicentin and its fragments are integral to this regulatory network, with emerging evidence highlighting their potential significance in metabolic diseases like type 2 diabetes and obesity. researchgate.netoup.com

Potential Role in Type 2 Diabetes Mellitus Pathophysiology

Research into the specific effects of Glicentin (62-69) has provided insights into its potential role in glucose regulation. Studies in animal models have been particularly revealing. In vivo experiments involving the administration of Glicentin (62-69) into the canine pancreas demonstrated a notable effect on pancreatic hormone secretion. researchgate.netnih.gov Specifically, the fragment induced an increase in plasma insulin (B600854) levels while simultaneously causing a decrease in plasma glucagon levels. biochemia-medica.comresearchgate.netnih.gov This dual action—promoting the primary glucose-lowering hormone and suppressing the primary glucose-raising hormone—points to a potential therapeutic role in the pathophysiology of type 2 diabetes, a condition often characterized by impaired insulin secretion and relative hyperglucagonemia. nih.govglucagon.com

While some studies on the broader glicentin peptide in patients with type 2 diabetes have yielded conflicting results regarding its circulating levels, the specific insulinotropic and glucagon-suppressive actions of the Glicentin (62-69) fragment in preclinical models suggest it could be a valuable component in the complex enteroinsular axis that regulates blood sugar. biochemia-medica.comresearchgate.net

Association with Obesity and Weight Management

Obesity is a major risk factor for type 2 diabetes and is associated with significant alterations in gut hormone secretion. nih.gov While direct studies linking the Glicentin (62-69) fragment to obesity are scarce, the broader research on glicentin provides a relevant context. Fasting glicentin levels have been found to be lower in some populations of obese adolescents and adults compared to lean individuals. biochemia-medica.comresearchgate.net Furthermore, postprandial glicentin levels have been shown to increase significantly after bariatric surgery, a procedure known for its profound weight loss and metabolic benefits. mercodia.comresearchgate.net Enhanced levels of glicentin and oxyntomodulin after surgery have been correlated with greater weight loss and a decreased preference for energy-dense foods. oup.comresearchgate.net

The specific contribution of the Glicentin (62-69) fragment to these observations remains to be elucidated. However, its demonstrated ability to modulate insulin and glucagon secretion suggests it could play a role in the metabolic improvements seen with weight management interventions. biochemia-medica.comresearchgate.net

Influence on Insulin Sensitivity and Glucose Tolerance

The influence of Glicentin (62-69) on insulin sensitivity and glucose tolerance is primarily inferred from its effects on pancreatic hormone secretion. By stimulating insulin release and suppressing glucagon, Glicentin (62-69) actively promotes a hormonal environment conducive to glucose uptake and utilization by peripheral tissues, which is a cornerstone of maintaining glucose tolerance. researchgate.netnih.gov

In canine models, the administration of Glicentin (62-69) led to a clear increase in plasma insulin and a decrease in glucagon, highlighting its incretin-like effects. biochemia-medica.comresearchgate.net This suggests that glicentin, potentially through its C-terminal fragments like Glicentin (62-69), contributes to the "enteroinsular axis"—the signaling pathway from the gut to the pancreatic islets that enhances insulin secretion in response to nutrient intake. researchgate.net Impaired glucose tolerance is a key feature of prediabetes and type 2 diabetes, and lower fasting glicentin levels have been observed in obese adolescents with this condition. nih.govbiochemia-medica.com

Table 1: Effects of Glicentin (62-69) Administration on Pancreatic Hormones in Canine Models

| Study Focus | Peptide Administered | Dosage | Key Findings | Reference(s) |

| Endocrine Function of the Pancreas | Glicentin (62-69) | 400 ng | Increase in plasma insulin (IRI); Decrease in plasma glucagon (IRG). | researchgate.net |

| Enteroinsular Axis Role | Glicentin (62-69) | 200 pmol (10 min) | Increase of insulin and decrease of glucagon in plasma. | nih.gov, biochemia-medica.com |

| Glicentin-Related Peptides | Glicentin (62-69) | Not specified | Induced an increase in plasma insulin and a decrease in plasma glucagon. | nih.gov, researchgate.net |

Association with Gastrointestinal Health and Disease

Beyond its metabolic roles, glicentin is involved in regulating gastrointestinal physiology, including intestinal growth and motility. nih.govcreative-diagnostics.com Research has also explored its association with pathological conditions of the stomach.

Role in Intestinal Metaplasia and Helicobacter Pylori Infection

Intestinal metaplasia is a precancerous condition of the stomach lining, often associated with chronic infection by the bacterium Helicobacter pylori. nih.gov Studies investigating the link between glicentin and these conditions have focused on the expression of the proglucagon gene, which is measured as glicentin mRNA. nih.govsrce.hr

Research using human gastric biopsies has revealed that glicentin mRNA expression is significantly associated with the presence of histological intestinal metaplasia. nih.govcreative-diagnostics.com Furthermore, a positive correlation was found between glicentin mRNA expression and Helicobacter pylori infection. nih.gov These findings suggest that the proglucagon gene is upregulated in the gastric mucosa during H. pylori infection and subsequent intestinal metaplasia. srce.hrnih.gov However, it is crucial to note that these studies measured the messenger RNA (the precursor molecule) and not the mature, circulating glicentin peptide or its specific fragments like Glicentin (62-69). nih.gov Therefore, while a link is established at the gene expression level, the precise role of the Glicentin (62-69) peptide in this pathological process requires further investigation. nih.gov

Table 2: Association of Glicentin mRNA with Gastric Pathology

| Study Focus | Methodology | Sample | Key Findings | Reference(s) |

| H. pylori and Intestinal Metaplasia | mRNA Detection | Human Gastric Biopsies | Glicentin mRNA expression was statistically associated with histological intestinal metaplasia and positively correlated with Helicobacter pylori infection. | nih.gov, srce.hr |

| Glicentin Expression in Gastric Mucosa | Gene Expression Analysis | Human Gastric Biopsies | Helicobacter pylori infection accelerates the gene expression of glicentin in the gastric mucosa. | researchgate.net |

Potential as a Biomarker or Therapeutic Target in Digestive Oncology

Given the association between glicentin gene expression and intestinal metaplasia, a known precursor to gastric cancer, there is a potential interest in glicentin as a biomarker or therapeutic target in digestive oncology. nih.govcreative-diagnostics.com The upregulation of the proglucagon gene in these precancerous lesions suggests it could be an early indicator of malignant transformation. nih.gov

However, the potential of Glicentin (62-69) itself as a biomarker is still speculative. oup.com The technical challenges of specifically measuring individual proglucagon-derived peptides have historically limited clinical research. nih.govsrce.hr While the biological functions of glicentin suggest it could be of interest in digestive oncology, further studies are needed to clarify whether the mature peptide and its fragments, including Glicentin (62-69), are differentially expressed at the protein level in cancerous tissues and what their functional roles might be. nih.gov

Relevance to Intestinal Adaptation Syndromes

Glicentin has demonstrated a trophic, or growth-promoting, role on the intestinal mucosa. nih.gov This has led to investigations into its potential therapeutic effects in conditions requiring intestinal adaptation, such as short bowel syndrome (SBS), which can result from extensive surgical resection of the small intestine. nih.govcreative-diagnostics.com

In animal models of intestinal resection, the administration of glicentin has been shown to promote the adaptive response of the remaining intestine. nih.gov Specifically, studies in rats that underwent a 70% distal intestinal resection and received glicentin showed a significant increase in the weight of the residual duodenum, as well as its mucosal weight and protein content. nih.gov These findings highlight the potential of glicentin to aid in the post-surgical remodeling and functional compensation of the intestine. nih.gov

While much of the research has focused on the full-length glicentin molecule, the specific contribution of its fragments, including Glicentin (62-69), to this intestinotrophic effect remains an area of active investigation. The broader family of proglucagon-derived peptides, including GLP-2, are known to be key regulators of mucosal integrity and nutrient absorption, and GLP-2 analogues are already in clinical use for SBS. creative-diagnostics.comnih.govnih.gov The potential for Glicentin (62-69) to contribute to or synergize with these effects warrants further exploration.

Glicentin (62-69) as a Circulating Biomarker

The potential of glicentin and its fragments as circulating biomarkers for various disease states is an emerging area of research. srce.hrnih.gov

Methodological Challenges in Specific Measurement of Endogenous Levels

A significant hurdle in studying the clinical utility of glicentin and its fragments is the difficulty in their specific measurement. srce.hrnih.gov Glicentin shares its entire sequence with glucagon, glicentin-related pancreatic polypeptide (GRPP), and oxyntomodulin, leading to cross-reactivity with many immunoassays. nih.govsochob.cl This structural similarity makes it challenging to develop assays that can specifically quantify circulating levels of glicentin and its fragments like Glicentin (62-69) without interference from other proglucagon-derived peptides. nih.govsochob.cl

Recent advancements in assay technology, including the development of more specific detection methods, are beginning to overcome these challenges, offering new opportunities to understand the physiology of glicentin. biochemia-medica.comsrce.hrnih.gov Peptidomic analysis using techniques like liquid chromatography-mass spectrometry (LC/MS) is also being explored to characterize circulating peptides, although limitations still exist in identifying larger peptides like full-length glicentin. cam.ac.uk

Correlation with Disease States and Monitoring Therapeutic Efficacy

Despite measurement challenges, studies have begun to correlate circulating glicentin levels with various pathological conditions. For instance, altered glicentin concentrations have been observed in metabolic disorders. researchgate.net Decreased fasting glicentin levels have been noted in patients with abnormal glucose metabolism following acute pancreatitis. researchgate.net

Following bariatric surgery, particularly Roux-en-Y gastric bypass (RYGB), postprandial levels of glicentin are significantly elevated. researchgate.net This increase in circulating glicentin, along with oxyntomodulin, has been shown to be a better predictor of weight loss than GLP-1 and is associated with a decreased preference for energy-dense foods. researchgate.net This suggests a potential role for monitoring glicentin levels to predict and track the efficacy of bariatric surgery. researchgate.net However, in a patient with short bowel syndrome, plasma glicentin levels did not change after an oral glucose load, suggesting its secretion may be dependent on the length and function of the small intestine. researchgate.net

Table 1: Research Findings on Glicentin in Different Conditions

| Condition | Key Findings | Reference |

| Intestinal Resection (Animal Model) | Glicentin administration increased the weight and mucosal growth of the residual duodenum after a 70% distal intestinal resection in rats. | nih.gov |

| Short Bowel Syndrome (Human) | A patient with short bowel syndrome showed no change in plasma glicentin levels after an oral glucose load. | researchgate.net |

| Bariatric Surgery (Human) | Enhanced postprandial glicentin responses after RYGB predict greater weight loss and are associated with a decreased preference for energy-dense foods. | researchgate.net |

| Abnormal Glucose Metabolism | Decreased fasting glicentin concentrations were observed in patients with abnormal glucose metabolism after acute pancreatitis. | researchgate.net |

Future Therapeutic Directions

The unique physiological effects of glicentin and its fragments, including Glicentin (62-69), suggest promising avenues for future therapeutic development. frontiersin.org

Exploration of Glicentin (62-69) as a Lead Peptide for Pharmacological Development

The biological activities of Glicentin (62-69) make it an interesting candidate for a lead peptide in drug discovery. In canine models, the administration of Glicentin (62-69) into the pancreaticoduodenal artery led to an increase in plasma insulin and a decrease in plasma glucagon. nih.gov This insulinotropic and glucagonostatic effect suggests a potential role in the management of metabolic diseases like diabetes. nih.govresearchgate.net

The relative lack of research into glicentin-based therapeutics compared to other proglucagon-derived peptides may be partly due to the historical lack of commercialized detection methods. frontiersin.org As these technical barriers are overcome, there may be renewed interest in exploring the therapeutic potential of glicentin and its fragments. frontiersin.org

Design and Evaluation of Glicentin (62-69) Analogues or Agonists

Building on the concept of Glicentin (62-69) as a lead peptide, the design of analogues or agonists could offer enhanced therapeutic properties. The development of long-acting, enzymatically resistant analogues of other proglucagon-derived peptides, such as GLP-1 and GLP-2, has been highly successful in treating type 2 diabetes and short bowel syndrome, respectively. nih.govfrontiersin.org

A similar strategy could be applied to Glicentin (62-69). By modifying its structure, it may be possible to create analogues with improved stability, receptor affinity, and duration of action. The development of dual or even triple agonists that target multiple proglucagon peptide receptors is an emerging area in drug development, and Glicentin (62-69) or its analogues could potentially be incorporated into such multi-agonist strategies. frontiersin.org The exploration of small-molecule oral agonists for GLP-1 receptors also provides a potential blueprint for developing non-peptide mimetics of Glicentin (62-69). acs.org

Future Research Directions for Glicentin 62 69

Definitive Identification and Characterization of Specific Glicentin (62-69) Receptors